molecular formula C₂₀H₂₅NO₅ B122432 Estradiol-6-(O-carboxymethyl)oxime CAS No. 35048-47-6

Estradiol-6-(O-carboxymethyl)oxime

Cat. No.: B122432
CAS No.: 35048-47-6
M. Wt: 359.4 g/mol
InChI Key: AWARIMYXKAIIGO-SBSUSGSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol-6-(O-carboxymethyl)oxime, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₅NO₅ and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformation

  • Estradiol-6-(O-carboxymethyl)oxime has been synthesized and chemically transformed for various applications. A study by Mons, Lebeau, and Mioskowski (1998) demonstrated the efficient oxidation of estradiol to 6-oxo estradiol, followed by transformation into the corresponding O-carboxymethyl oxime derivative (Mons, Lebeau, & Mioskowski, 1998).

Biochemical Research

  • In biochemical research, this compound derivatives have been utilized in yeast three-hybrid systems for protein heterodimerization. Muddana and Peterson (2004) synthesized estrone oximes, including this compound, for efficiently heterodimerizing estrogen receptors and streptavidin proteins, triggering gene expression (Muddana & Peterson, 2004).

Immunoassay Development

  • This compound has been used in developing enzyme immunoassays for specific determination of synthetic estrogens in plasma. Turkes et al. (1981) employed a conjugate of this compound with horseradish peroxidase as a label in their assay methodology (Turkes, Dyas, Read, & Riad-fahmy, 1981).

Cytochemical Studies

  • In cytochemistry, Lee (1978) used a fluorescent estradiol conjugate, including estradiol-6-carboxymethyl-oxime, to detect estrogen receptors in human mammary cancer cells (Lee, 1978).

Fluoroimmunoassays

  • This compound derivatives have been labeled for use in fluoroimmunoassays. Mikola, Sundell, and Hänninen (1993) labeled O-carboxymethyl oximes of estradiol with europium chelates for this purpose (Mikola, Sundell, & Hänninen, 1993).

Conjugation and Labeling for Assays

  • Meltola et al. (1999) synthesized and characterized various estradiol derivatives, including the O-(carboxymethyl)oxime derivative, for labeling with europium chelates in time-resolved fluoroimmunoassays (Meltola, Jauria, Saviranta, & Mikola, 1999).

Solid-Phase Chemiluminescence Immunoassay

Radioimmunoassay Applications

  • The compound has been involved in radioimmunoassay synthesis, as demonstrated in studies by Kundu (1973) and Jurjens, Pratt, and Woldring (1975), for accurate measurement of plasma estradiol levels (Kundu, 1973), (Jurjens, Pratt, & Woldring, 1975).

Estrogen Receptor Studies

  • Lee (1984) used a fluorescent estradiol conjugate, including 17 beta-estradiol-6-carboxymethyl oxime, for studying estrogen-binding substances in the rat uterus (Lee, 1984).

Biochemical Analysis

Biochemical Properties

Beta-Estradiol-6-one 6-(o-carboxymethyloxime) plays a significant role in biochemical reactions, particularly in the formation of estradiol conjugates. It interacts with various enzymes and proteins, including estrogen receptors, which are crucial for its biological activity. The compound binds to these receptors, influencing their activity and modulating the expression of estrogen-responsive genes . Additionally, it can interact with other biomolecules such as tubulin, disrupting the cytoskeleton network and inducing apoptosis .

Cellular Effects

Beta-Estradiol-6-one 6-(o-carboxymethyloxime) has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate estrogen receptors, leading to changes in gene expression that promote cell proliferation and differentiation . In some cases, it can induce apoptosis by targeting the colchicine binding site and binding to tubulin .

Molecular Mechanism

The molecular mechanism of action of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) involves its binding interactions with estrogen receptors and other biomolecules. By binding to estrogen receptors, it can either activate or inhibit their activity, leading to changes in gene expression. Additionally, its interaction with tubulin can disrupt the cytoskeleton network, leading to apoptosis . These binding interactions are often entropy-driven, highlighting the importance of molecular dynamics in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of estrogen receptors and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) vary with different dosages in animal models. At low doses, it can effectively modulate estrogen receptor activity and promote beneficial cellular responses. At high doses, it can induce toxic effects, including apoptosis and disruption of cellular structures . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects .

Metabolic Pathways

Beta-Estradiol-6-one 6-(o-carboxymethyloxime) is involved in several metabolic pathways, primarily those related to estrogen metabolism. It interacts with enzymes such as aromatase and hydroxysteroid dehydrogenases, which are crucial for its conversion and activity. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Beta-Estradiol-6-one 6-(o-carboxymethyloxime) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its binding affinity to estrogen receptors and other biomolecules .

Subcellular Localization

The subcellular localization of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can effectively modulate cellular processes .

Properties

IUPAC Name

2-[(Z)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17-/t13-,14-,16+,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARIMYXKAIIGO-UYGYUSPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N/OCC(=O)O)/C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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